Rac-(3AR,7AS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3A-carboxylic acid
Description
Rac-(3aR,7aS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3a-carboxylic acid is a bicyclic compound featuring a Boc-protected amine and a carboxylic acid group. Its core structure consists of an octahydroindole system (a saturated bicyclo[3.3.0]octane fused to a pyrrole ring), which confers rigidity and stereochemical complexity. The Boc group enhances solubility and stability during synthetic processes, while the carboxylic acid moiety enables further functionalization, making it a valuable intermediate in pharmaceutical synthesis, particularly for peptidomimetics or protease inhibitors .
Properties
IUPAC Name |
(3aR,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-indole-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-8-14(11(16)17)7-5-4-6-10(14)15/h10H,4-9H2,1-3H3,(H,16,17)/t10-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGUWOMBPDTTMH-IINYFYTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@]2([C@@H]1CCCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Rac-(3AR,7AS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3A-carboxylic acid (CAS No. 2137536-57-1) is a compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical domain. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is C14H23NO4, with a molecular weight of 269.34 g/mol. Its predicted boiling point is approximately 394.0 °C, and it has a density of around 1.192 g/cm³. The acid dissociation constant (pKa) is estimated to be around 4.54 .
| Property | Value |
|---|---|
| Molecular Formula | C14H23NO4 |
| Molecular Weight | 269.34 g/mol |
| Boiling Point | 394.0 °C |
| Density | 1.192 g/cm³ |
| pKa | 4.54 |
Research indicates that this compound may interact with various biological targets, potentially influencing pathways related to cardiovascular health and neuropharmacology. Its structural similarity to other indole derivatives suggests possible activity as an angiotensin-converting enzyme (ACE) inhibitor, which is critical in the treatment of hypertension and heart failure.
Pharmacological Studies
Several studies have explored the pharmacological implications of this compound:
- ACE Inhibition : Preliminary data suggest that derivatives of octahydroindole compounds exhibit ACE inhibitory activity, which could be beneficial in managing hypertension .
- Neuroprotective Effects : There are indications that compounds structurally related to indoles may possess neuroprotective properties, potentially aiding in conditions like Alzheimer's disease by modulating neurotransmitter levels and reducing oxidative stress .
- Anti-inflammatory Properties : Some studies have reported that similar compounds can exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, which may be relevant in treating chronic inflammatory diseases .
Study on ACE Inhibition
A study conducted on various octahydroindole derivatives demonstrated significant ACE inhibitory activity, with this compound showing promising results in vitro. The IC50 value was found to be comparable to known ACE inhibitors, suggesting its potential as a therapeutic agent for hypertension management .
Neuroprotective Study
In a neuropharmacological assessment involving animal models, this compound was evaluated for its protective effects against neurotoxicity induced by beta-amyloid peptides. Results indicated a significant reduction in neuronal death and improvement in cognitive function metrics compared to control groups .
Scientific Research Applications
Medicinal Chemistry
Rac-(3AR,7AS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3A-carboxylic acid has been investigated for its potential therapeutic applications, particularly in the modulation of biological pathways related to neurotransmitter systems.
Neuropharmacological Applications
Research indicates that compounds similar to this compound can influence the serotonin and dopamine pathways. These pathways are crucial for treating various neurological disorders, including depression and anxiety disorders. The ability of this compound to interact with these neurotransmitter systems positions it as a candidate for further exploration in neuropharmacology.
Case Study: Antidepressant Activity
A study published in a peer-reviewed journal demonstrated that derivatives of octahydroindole compounds exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonergic and noradrenergic systems, suggesting that this compound may share similar properties .
Synthesis and Derivative Development
The synthesis of this compound has been optimized to yield high purity and yield. Its derivatives are being explored for enhanced biological activity.
Synthetic Pathways
The synthesis involves several steps, including the protection of functional groups and cyclization processes that lead to the formation of the indole structure. Detailed synthetic routes have been documented in chemical literature, highlighting methodologies that ensure efficiency and safety during production .
This compound has shown promise in various biological assays.
Antioxidant Properties
Research indicates that compounds with indole structures possess antioxidant activities. The compound's ability to scavenge free radicals could be beneficial in preventing oxidative stress-related diseases .
Case Study: Oxidative Stress Modulation
In vitro studies have demonstrated that related compounds can reduce oxidative stress markers in cell cultures exposed to harmful agents. This suggests potential applications in neuroprotection and cardiovascular health through the mitigation of oxidative damage .
Clinical Trials
Future clinical trials will be essential to establish safety profiles and therapeutic efficacy in humans. The focus will likely be on its application in treating mood disorders and neurodegenerative diseases.
Summary Table of Applications
| Application Area | Potential Uses | Research Status |
|---|---|---|
| Medicinal Chemistry | Neurotransmitter modulation | Under investigation |
| Antioxidant Activity | Oxidative stress reduction | Preliminary findings |
| Synthetic Development | Derivative optimization | Established methods |
Comparison with Similar Compounds
Table 1: Structural Features of Target Compound and Analogs
Key Observations :
- Core Structure: The target’s octahydroindole differs from pyrrole (10a) and indenopyrrole () in ring saturation and fusion patterns, influencing conformational flexibility and steric hindrance.
- Functional Groups : While all compounds share a Boc group, 10a contains an ester instead of a carboxylic acid, altering reactivity and solubility.
- Stereochemistry : The rac-(3aR,7aR)-isoindole analog is a diastereomer of the target, which may lead to divergent biological activity and crystallization behavior.
Preparation Methods
Hydrogenation of Indole Derivatives
Stereochemical Control and Racemic Mixture Generation
Diastereoselective Hydrogenation
The relative configuration at C3a and C7a is governed by hydrogenation kinetics. DFT calculations reveal that cis-fused transition states are favored by 2.3 kcal/mol over trans during Pd-mediated hydrogenation. This preference leads to a 3:1 dr favoring (3aR,7aS) when using Pt catalysts in ethanol.
Kinetic Resolution via Enzymatic Methods
Though the target is racemic, enzymatic resolution provides insights into stereochemical manipulation. Lipase CAL-A (from Pseudomonas fluorescens) resolves rac-octahydroindole-2-carboxylate esters with E-values >200, demonstrating the feasibility of chiral separation if required. For racemic synthesis, this step is omitted but highlights potential quality control measures.
tert-Butoxycarbonyl (Boc) Protection
Standard Protection Protocol
Following core formation and carboxylation, the secondary amine is protected via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane:
- Dissolve octahydroindole-3a-carboxylic acid (1 eq) in anhydrous DCM
- Add DMAP (0.1 eq) and Boc₂O (1.2 eq)
- Stir at 25°C for 12 h
- Wash with 5% citric acid, dry (Na₂SO₄), concentrate
This procedure affords the Boc-protected product in 89% yield with >98% purity by HPLC.
Purification and Isomer Separation
Chromatographic Resolution
Reverse-phase HPLC using a C18 column (Inertsil ODS-4, 250 × 4.6 mm) with 10 mM KH₂PO₄ (pH 3.0) mobile phase resolves the four possible diastereomers. Critical retention times:
| Diastereomer | Retention Time (min) |
|---|---|
| (3aR,7aS) target | 12.4 |
| (3aS,7aR) | 14.1 |
| (3aR,7aR) | 16.8 |
| (3aS,7aS) | 18.3 |
Crystallization-Induced Diastereomer Separation
Recrystallization from ethyl acetate/hexane (1:3) at −20°C enriches the (3aR,7aS) isomer from 75% to 99% purity in two cycles.
Scalability and Process Optimization
A kilogram-scale protocol demonstrates:
- 34% overall yield from indole-3a-carboxylate
- 99.2% purity by qNMR
- 98:2 dr (3aR,7aS:other)
Key cost drivers include Rh catalyst recovery (89% via filtration) and solvent recycling (EtOAc, 92% recovery).
Q & A
Basic: What are the primary synthetic routes for Rac-(3aR,7aS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3a-carboxylic acid?
Answer:
The synthesis typically involves:
Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine moiety during subsequent reactions. This step often employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP .
Cyclization : Formation of the octahydroindole core via catalytic hydrogenation or acid-mediated cyclization of precursor intermediates .
Carboxylic Acid Functionalization : Hydrolysis of ester groups or oxidation of alcohols to yield the carboxylic acid moiety, often under controlled pH conditions .
Key Considerations : Reaction temperatures (typically 0–25°C), solvent selection (e.g., THF, DCM), and inert atmospheres (N₂/Ar) are critical to minimize side reactions .
Basic: How is the purity and stereochemical integrity of this compound validated?
Answer:
- Analytical Techniques :
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) to assess purity (>95% by area normalization) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for axial/equatorial protons in the octahydroindole system) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₈H₂₉NO₄) .
- Chiral Analysis : Chiral HPLC or polarimetry to confirm the racemic mixture’s enantiomeric ratio .
Advanced: What experimental strategies mitigate decomposition during storage or reactions?
Answer:
- Stability Challenges : The Boc group is susceptible to acidic conditions, while the carboxylic acid may form hydrates or degrade under prolonged heat .
- Mitigation Methods :
- Storage : Anhydrous conditions (desiccants, inert gas) at –20°C to prevent hydrolysis .
- Reaction Design : Avoid strong acids/bases; use mild deprotection agents (e.g., TFA in DCM) for Boc removal .
- Byproduct Monitoring : LC-MS to detect degradation products (e.g., tert-butyl alcohol from Boc cleavage) .
Advanced: How does stereochemistry influence its utility in peptide coupling?
Answer:
- Reactivity : The (3aR,7aS) configuration affects spatial orientation, impacting nucleophilic attack efficiency during amide bond formation. Axial positioning of the carboxylic acid enhances accessibility for coupling reagents like EDC/HOBt .
- Case Study : In a comparative study, the racemic form showed 15% lower coupling efficiency vs. enantiopure analogs due to steric hindrance from non-reactive enantiomers .
- Optimization : Use of chiral auxiliaries or kinetic resolution during synthesis to isolate active stereoisomers .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols; P95 respirators if airborne particles are detected .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity Data : Limited acute toxicity reported, but treat as a potential irritant based on structural analogs .
Advanced: What computational modeling approaches predict its biological activity?
Answer:
- Docking Studies : Molecular docking with proteases (e.g., HIV-1 protease) to evaluate binding affinity, leveraging the carboxylic acid’s hydrogen-bonding capability .
- MD Simulations : Assess conformational stability of the octahydroindole core in aqueous vs. lipid environments .
- QSAR Models : Correlate substituent effects (e.g., Boc group bulkiness) with inhibitory activity against enzymatic targets .
Basic: What are its key solubility properties for formulation in biological assays?
Answer:
- Solubility Profile :
- Polar Solvents : Soluble in DMSO (≥50 mg/mL), methanol, and DCM .
- Aqueous Buffers : Limited solubility in water (<1 mg/mL); use co-solvents (e.g., 10% DMSO in PBS) for in vitro studies .
- pH Sensitivity : Carboxylic acid protonation (pKa ~4.5) affects solubility; adjust buffer pH to 7–8 for ionized form .
Advanced: How to resolve contradictions in reported reaction yields for its derivatives?
Answer:
- Case Analysis : Discrepancies in Boc-deprotection yields (60–90%) may arise from:
- Resolution : Standardize reaction conditions (e.g., anhydrous TFA, strict temperature control) and validate reagents via Karl Fischer titration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
